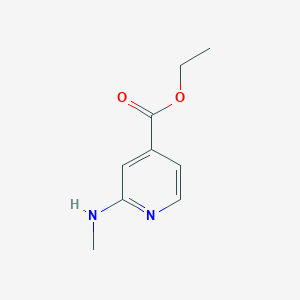

Ethyl 2-(methylamino)isonicotinate

Description

Ethyl 2-(methylamino)isonicotinate is a pyridine-based ester derivative featuring a methylamino substituent at the 2-position of the isonicotinate ring. Ethyl isonicotinate derivatives are frequently utilized in medicinal chemistry due to their ability to act as building blocks for heterocyclic compounds, with modifications at the 2-position influencing reactivity, solubility, and biological activity . For instance, fluorinated analogs of ethyl isonicotinate (e.g., [¹⁸F]Ethyl 2-(difluoromethyl)isonicotinate) are employed in radiopharmaceuticals, highlighting the scaffold’s adaptability .

Properties

IUPAC Name |

ethyl 2-(methylamino)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-11-8(6-7)10-2/h4-6H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXFGJCIZYCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(methylamino)isonicotinate typically involves the reaction of ethyl isonicotinate with methylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

Ethyl isonicotinate+Methylamine→Ethyl 2-(methylamino)isonicotinate

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methylamino)isonicotinate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Ethyl 2-(methylamino)isonicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)isonicotinate involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Methylamino vs. Fluorinated Derivatives: The introduction of difluoromethyl and ¹⁸F groups (e.g., [¹⁸F]8da) significantly alters metabolic stability and enables positron emission tomography (PET) applications, a feature absent in non-fluorinated analogs . Bulkier Substituents: Ethyl 2-(1-phenylethyl)isonicotinate (75) demonstrates how steric bulk at the 2-position can influence regioselectivity in catalytic reactions, as seen in its synthesis via NaF-mediated coupling .

Synthesis Methodologies: Ethyl isonicotinate derivatives are commonly synthesized via C-H functionalization (e.g., fluorination ) or nucleophilic substitution (e.g., phenylethyl addition ). The methylamino variant likely follows analogous amination or alkylation routes. Yields vary widely: Fluorinated analogs achieve radiochemical yields (RCY) of 19–36% , while phenylethyl-substituted derivatives attain 74% isolated yield under optimized conditions .

Applications: Pharmaceutical Intermediates: Ethyl 2-(aminomethyl)isonicotinate hydrochloride’s salt form improves solubility for drug formulation , whereas the methylamino variant may serve as a precursor for N-methylated bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.